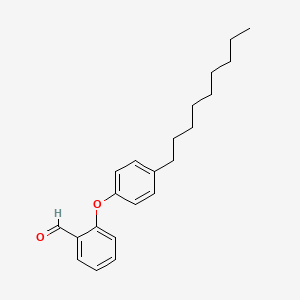

2-(4-Nonylphenoxy)benzaldehyde

Description

2-(4-Nonylphenoxy)benzaldehyde is a benzaldehyde derivative featuring a nonylphenoxy group at the ortho position of the benzaldehyde ring. The compound combines a hydrophobic nonyl chain with a polar aldehyde group, making it structurally distinct due to the long alkyl chain and ether linkage.

Properties

IUPAC Name |

2-(4-nonylphenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2/c1-2-3-4-5-6-7-8-11-19-14-16-21(17-15-19)24-22-13-10-9-12-20(22)18-23/h9-10,12-18H,2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKNEHHWGYJIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306025 | |

| Record name | 2-(4-Nonylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478050-19-0 | |

| Record name | 2-(4-Nonylphenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478050-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Nonylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nonylphenoxy)benzaldehyde typically involves the reaction of 4-nonylphenol with 2-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as distillation or recrystallization, to ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nonylphenoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products Formed

Oxidation: 2-(4-Nonylphenoxy)benzoic acid.

Reduction: 2-(4-Nonylphenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Nonylphenoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and surfactants

Mechanism of Action

The mechanism of action of 2-(4-Nonylphenoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The nonylphenoxy group may also interact with hydrophobic regions of biomolecules, influencing their structure and activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzaldehyde Derivatives

Natural Benzaldehyde Derivatives from Eurotium Fungi

Numerous benzaldehyde derivatives isolated from Eurotium fungi exhibit diverse bioactivities. Key structural features include:

- Prenyl groups : Compounds like flavoglaucin (compound 1 in ) and tetrahydroauroglaucin (compound 2 in ) feature 3-methyl-2-butenyl (prenyl) substituents at C-5, enhancing lipophilicity and bioactivity .

- Aliphatic chains : Derivatives such as 2-(1',5'-heptadienyl)-3,6-dihydroxy-5-(3''-methyl-2''-butenyl)benzaldehyde (compound 7 in ) possess unsaturated seven-carbon chains, contributing to antitumor activity .

- Hydroxyl groups: A phenolic hydroxyl at C-6 (e.g., compound 26 in ) is critical for antioxidative properties .

Comparison with 2-(4-Nonylphenoxy)benzaldehyde:

- Unlike natural derivatives with hydroxyl groups at C-6, this compound lacks this polar moiety, which may limit antioxidative activity .

Nitrogen-Containing Derivatives

- 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde (compound 3 in ): Incorporates a pyridine-ethoxy group, enhancing antibacterial activity due to the electron-withdrawing pyridine ring .

- Azomethine complexes (): 2-(N-tosylamino)benzaldehyde derivatives form tetrahedral zinc complexes with luminescent properties, useful in material science .

Phosphine and Metal-Complexed Derivatives

- 2-(Diphenylphosphino)benzaldehyde (): Used in Pd(II) and Ni(II) complexes with anticancer and antimicrobial activities. The phosphine group facilitates metal coordination, enabling catalytic and therapeutic applications .

Comparison with this compound:

- The absence of nitrogen or phosphine groups in this compound limits its utility in metal coordination chemistry.

- Its nonylphenoxy group may confer surfactant-like properties, distinguishing it from phosphine-based derivatives used in catalysis .

Substituent Position and Chain Length Effects

- 4-(Bromomethyl)benzaldehyde (): The bromomethyl group at the para position increases reactivity in nucleophilic substitutions, useful in synthetic intermediates .

- 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde (): A dialdehyde with a flexible ethylene glycol chain, enabling macrocycle synthesis via condensation with polyamines .

Comparison with this compound:

- The long nonyl chain may hinder crystallization, unlike rigid aromatic or short-chain derivatives .

Bioactivity and Environmental Impact

Antitumor and Antimicrobial Activities

- Eurotirubrin B (compound 38 in ): Exhibits antileishmanial activity due to its prenyl and epoxyheptenyl side chains .

- Compound 9 (): A benzaldehyde derivative with a pyran ring formed by a hydroxyl and alkyl chain shows potent antitumor activity, highlighting the importance of cyclic structures .

This compound:

- This raises concerns about environmental persistence and toxicity, contrasting with natural derivatives that degrade more readily .

Toxicity of Degradation Products

- 2-[(2-Chlorophenyl)amino]benzaldehyde (): A photodegradation byproduct of diclofenac, showing higher toxicity to aquatic organisms .

- 4-(Bromomethyl)benzaldehyde (): Requires careful handling due to understudied toxicological profiles .

Implications for this compound:

- Degradation of the nonylphenoxy group may release nonylphenol, a known endocrine disruptor, necessitating environmental risk assessments .

Data Tables

Table 1: Structural Comparison of Key Benzaldehyde Derivatives

Table 2: Environmental and Toxicological Profiles

Biological Activity

2-(4-Nonylphenoxy)benzaldehyde, a compound with the chemical formula CHO, has garnered attention in recent years for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

- Molecular Weight : 234.34 g/mol

- CAS Number : 478050-19-0

- Structure : The compound features a nonylphenyl group attached to a benzaldehyde moiety, which influences its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have suggested that this compound may inhibit the growth of certain bacteria and fungi.

- Anticancer Potential : Preliminary investigations indicate that it may possess cytotoxic effects against cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular functions.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis in sensitive cell types.

Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Anticancer Activity

In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed that this compound induces apoptosis through the mitochondrial pathway. The compound increased the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Mitochondrial apoptosis |

| MCF-7 | 30 | ROS generation |

Case Studies

- Case Study on Antimicrobial Efficacy : In a laboratory setting, the efficacy of this compound was tested against biofilms formed by Staphylococcus aureus. Results indicated a significant reduction in biofilm formation at sub-MIC concentrations, suggesting potential for therapeutic applications in treating biofilm-associated infections.

- Case Study on Cancer Cell Lines : A comparative study involving multiple compounds showed that this compound had superior cytotoxic effects compared to other phenolic compounds, indicating its potential as a lead compound for further development in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.